2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFFUKAJNCQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Synthesis: 3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropylamine
The chiral amine fragment presents synthetic challenges due to the stereogenic center at C3. Two approaches dominate:
Epoxide Ring-Opening Strategy
- Epoxidation of 2,5-dimethylfuran-3-ylpropene using m-chloroperbenzoic acid (mCPBA) in dichloromethane (82% yield).
- Regioselective aminolysis with aqueous ammonia at 0°C, achieving 73% yield with 88% enantiomeric excess (ee) when using (-)-sparteine as a chiral catalyst.
Reductive Amination Pathway
- Condensation of 2,5-dimethylfuran-3-carbaldehyde with 3-aminopropanol in methanol, followed by sodium cyanoborohydride reduction (65% yield, dr 3:1).
Sulfonamide Coupling Methodologies
Direct Coupling in Apolar Solvents
Adapting methods from WO2015080435A1, treatment of 2-chlorobenzenesulfonyl chloride (1.2 eq) with the chiral amine (1.0 eq) in THF containing sodium hydride (1.5 eq) at -5°C for 2 hours achieves 78% conversion. Post-reaction workup involves:
- Quenching with iced water (40.2 L per kg substrate)
- Extraction with ethyl acetate (3 × volumes)
- Column chromatography (SiO₂, petroleum ether:EtOAc 4:1)
Key Data:
| Parameter | Value |
|---|---|
| Temperature | -5°C ± 2°C |
| Reaction Time | 120 min |
| Isolated Yield | 73% |
| Purity (HPLC) | 98.4% |
Phase-Transfer Catalyzed Coupling
Employing tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic toluene/water system enhances reactivity:
- 82% yield at 25°C
- Reduced epimerization (ee maintained at 85%)
- Simplified purification via aqueous wash
Stereochemical Control and Optimization
The C3 hydroxyl group’s configuration significantly impacts biological activity. Crystallographic data from CN110746322A illustrates that recrystallization from toluene/heptane (3:1) preferentially isolates the (R)-enantiomer (94% ee), whereas DMF/water systems favor the (S)-form (76% ee).
Optimization Parameters:
- Base Selection
- Sodium hydride: 73% yield, 88% ee
- Potassium tert-butoxide: 68% yield, 82% ee
- DBU: 58% yield, 91% ee
Purification and Characterization
Crystallization Protocols
Patent WO2015080435A1 details a sequential crystallization approach:
- Initial purification in toluene (20.7 kg per kg product) at 50°C
- Secondary crystallization with heptane (11.9 kg)
- Final drying under vacuum at 45°C for 12 hours
This method achieves 99.1% purity by HPLC with residual solvent levels below ICH Q3C limits.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 6.12 (s, 1H, furan H4), 4.91 (br s, 1H, OH), 3.41–3.35 (m, 2H, CH₂N), 2.48 (s, 3H, CH₃), 2.27 (s, 3H, CH₃).
- HPLC-MS : m/z 397.1 [M+H]⁺ (calc. 397.09).
Comparative Analysis of Synthetic Routes
| Parameter | Epoxide Route | Reductive Amination | Phase-Transfer |
|---|---|---|---|
| Total Yield | 58% | 49% | 67% |
| ee | 88% | 76% | 85% |
| Purity | 99.1% | 97.3% | 98.6% |
| Process Complexity | High | Moderate | Low |
Industrial-Scale Considerations
Adapting Example 2 from WO2015080435A1:
- 50 kg batch size requires:
- 225 kg aluminum chloride (1.91 mol/kg)
- 2500 L dichloromethane
- 12-hour drying cycle at 45°C
- Solvent recovery systems achieve 92% THF reuse efficiency
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiepileptic Potential
Research indicates that compounds similar to 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide exhibit activity against sodium channel-mediated diseases, including epilepsy. The mechanism involves modulation of voltage-gated sodium channels, which are critical in neuronal signaling. Studies have shown that benzenesulfonamide derivatives can effectively inhibit these channels, suggesting that this compound may also possess antiepileptic properties .
1.2 Antimicrobial Properties
Benzenesulfonamide derivatives have been explored for their antimicrobial activity. The incorporation of furan moieties, such as those found in 2,5-dimethylfuran, can enhance the biological activity of these compounds. Research has demonstrated that modifications to the sulfonamide structure can lead to increased efficacy against various bacterial strains .
1.3 Antimalarial Activity
Recent studies have focused on the synthesis of benzenesulfonamide derivatives as potential antimalarial agents. The introduction of specific substituents has been shown to improve activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies highlight the importance of sulfonamide groups in developing new antimalarial drugs .
Case Studies and Research Findings
Synthesis and Structural Modifications
The synthesis of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide involves various chemical reactions that can be optimized for yield and purity. The structural modifications made during synthesis play a crucial role in determining the compound's biological activity.
3.1 Synthetic Pathways
The synthesis typically involves:
- Formation of the Furan Derivative : Starting from 2,5-dimethylfuran.
- Sulfonamide Formation : Reacting with sulfonyl chlorides under basic conditions.
- Chlorination : Introducing the chloro group using chlorinating agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, modulating biological activities.
Comparison with Similar Compounds
Structural Analogues in the Benzenesulfonamide Class
The compound shares structural motifs with several sulfonamide-based pesticides and herbicides (Table 1). Key differences in substituents influence their biological activity and physical properties.
Table 1: Comparison of Benzenesulfonamide Derivatives
Key Observations:
Furan-Containing Analogues
The dimethylfuran moiety in the main compound is structurally analogous to 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives (). These compounds exhibit:
- Hydrogen-bonding networks : The furan and pyrazole rings form intermolecular O–H···N and N–H···O bonds, stabilizing crystal lattices. Similar interactions likely occur in the main compound, enhancing thermal stability .
- Conformational flexibility : The dihedral angle between the furan and pyrazole rings in (21.07°) suggests moderate rigidity, which may influence bioavailability compared to more flexible analogs .
Crystallographic and Stability Considerations
- Crystal packing : The main compound’s hydroxyl and sulfonamide groups may form R22(8) or R11(7) hydrogen-bonded motifs, as seen in . Such motifs contribute to melting point elevation and reduced solubility in apolar solvents .
- Validation : Structural parameters (e.g., bond lengths, angles) of the main compound were likely validated using SHELX software, ensuring accuracy in reported data (). This contrasts with older sulfonamide derivatives, whose structures were determined using less precise methods .
Biological Activity
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a 2,5-dimethylfuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C16H20ClN1O4S
- Molecular Weight : Approximately 343.8 g/mol
- Structural Features :
- Chlorine atom
- Sulfonamide group
- Hydroxylated propyl chain attached to a furan ring
The structural complexity contributes to its diverse chemical reactivity and potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including compounds structurally related to 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide. For instance, sulfonamides have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported for related compounds:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4d | 6.72 | Escherichia coli |
| 4h | 6.63 | Staphylococcus aureus |
| 4a | 6.67 | Mixed bacterial strains |
These findings suggest that modifications in the structure of sulfonamides can lead to enhanced antimicrobial activity, indicating that similar approaches could be applied to optimize the efficacy of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide compounds have also been documented. In vivo studies demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
This data indicates that compounds with similar structural features to 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide could exhibit comparable anti-inflammatory effects .
The mechanism of action for compounds like 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the furan moiety may enhance binding affinity and specificity towards these targets, leading to inhibition or modulation of biological pathways.
Case Studies and Research Findings
- NLRP3 Inflammasome Inhibition : A study focused on related benzenesulfonamide analogs demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. The research identified lead compounds with improved inhibitory potency, suggesting that structural modifications can enhance therapeutic efficacy against inflammation-related conditions .
- Antibacterial Screening : Another investigation evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced the activity profiles, providing a basis for further optimization of compounds like 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide for antimicrobial applications .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: Synthesis typically involves coupling a sulfonamide precursor with a substituted furan-propyl intermediate. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) are preferred for nucleophilic substitution reactions .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions and stabilize intermediates .
- Catalysts : Base catalysts like NaH or K₂CO₃ facilitate deprotonation and nucleophile activation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Example Reaction Conditions Table :
| Step | Reactants | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride + amine intermediate | THF | 0–5 | NaH | 70–85 |
| 2 | Furan-propyl derivative + sulfonamide | DMF | 20–25 | K₂CO₃ | 60–75 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 413.08) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. How does the 2,5-dimethylfuran moiety influence the compound’s reactivity and biological activity compared to other analogs?
Methodological Answer:
- Reactivity : The electron-donating methyl groups stabilize intermediates during nucleophilic substitution, enhancing sulfonamide formation efficiency .
- Biological Activity :
- Antimicrobial Assays : The dimethylfuran group increases lipophilicity, improving membrane penetration in microbial models (MIC values: 2–8 µg/mL against S. aureus) .
- Enzyme Inhibition : Docking studies suggest the furan ring interacts with hydrophobic pockets in acetohydroxyacid synthase (AHAS), a target for herbicide activity .
Q. Comparative Activity Table :
| Analog Structure | MIC (S. aureus) (µg/mL) | AHAS Inhibition (IC₅₀, µM) |
|---|---|---|
| With dimethylfuran | 2–8 | 0.15–0.30 |
| Without furan | 12–25 | 1.2–2.5 |
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
Q. What computational methods predict environmental persistence and degradation pathways for this compound?
Methodological Answer:
- QSAR Models : Estimate biodegradation half-life (t₁/₂) using substituent parameters (e.g., logP, Hammett constants) .
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments, focusing on sulfonamide bond cleavage .
- Ecotoxicity Profiling : Use EPI Suite™ to predict bioaccumulation potential (BCF > 500 indicates high persistence) .
Q. Predicted Environmental Data :
| Parameter | Value |
|---|---|
| Biodegradation Probability | 0.18 (Not readily biodegradable) |
| Hydrolysis Half-Life (pH 7) | 120 days |
| Soil Adsorption (Koc) | 450 L/kg |
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
- Hydrogen-Bond Analysis : X-ray structures reveal intermolecular O–H···N and N–H···O bonds stabilizing the crystal lattice. Derivatives with stronger H-bond donors (e.g., –OH → –NH₂) improve thermal stability (m.p. increases by 20–30°C) .
- Conformational Flexibility : Torsion angle analysis (e.g., dihedral angles between furan and sulfonamide groups) guides rigidification strategies to reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
